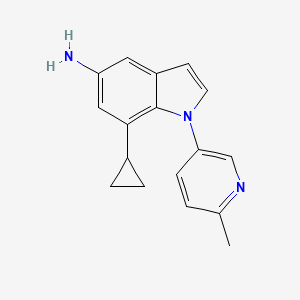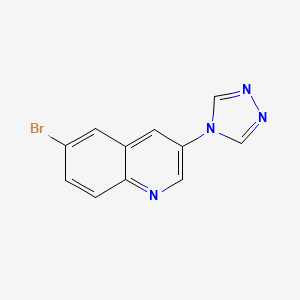
6-Bromo-3-(1,2,4-triazol-4-yl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-3-(1,2,4-triazol-4-yl)quinoline is a heterocyclic compound that combines a quinoline ring with a triazole moiety. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. The presence of both bromine and triazole groups in its structure imparts unique chemical properties that make it a valuable target for synthetic and pharmacological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(1,2,4-triazol-4-yl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with a quinoline derivative and a triazole precursor.
Bromination: The quinoline derivative undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.
Triazole Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and click reactions to ensure high yield and purity. Additionally, the use of automated synthesis platforms can enhance reproducibility and efficiency.
化学反应分析
Types of Reactions
6-Bromo-3-(1,2,4-triazol-4-yl)quinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The quinoline and triazole rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, thiols, and amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoquinoline derivative, while oxidation can produce quinoline N-oxides.
科学研究应用
6-Bromo-3-(1,2,4-triazol-4-yl)quinoline has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its antimicrobial, antifungal, and anticancer properties.
Biological Studies: Used as a probe to study biological processes and interactions at the molecular level.
Material Science: Employed in the development of novel materials with specific electronic and photophysical properties.
Chemical Biology: Utilized in the design of bioorthogonal reactions and labeling techniques for studying biomolecules in living systems.
作用机制
The mechanism of action of 6-Bromo-3-(1,2,4-triazol-4-yl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The triazole moiety can form hydrogen bonds and coordinate with metal ions, while the quinoline ring can intercalate with DNA or interact with protein active sites. These interactions can inhibit enzyme activity, disrupt cellular processes, and induce apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
2-Bromo-3-(1,2,3-triazol-4-yl)quinoline: Similar structure but with a different triazole isomer.
6-Chloro-3-(1,2,4-triazol-4-yl)quinoline: Chlorine instead of bromine at the 6-position.
6-Bromo-3-(1,2,4-triazol-4-yl)pyridine: Pyridine ring instead of quinoline.
Uniqueness
6-Bromo-3-(1,2,4-triazol-4-yl)quinoline is unique due to the specific positioning of the bromine and triazole groups, which confer distinct electronic and steric properties. These properties enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for drug development and chemical biology research .
属性
分子式 |
C11H7BrN4 |
|---|---|
分子量 |
275.10 g/mol |
IUPAC 名称 |
6-bromo-3-(1,2,4-triazol-4-yl)quinoline |
InChI |
InChI=1S/C11H7BrN4/c12-9-1-2-11-8(3-9)4-10(5-13-11)16-6-14-15-7-16/h1-7H |
InChI 键 |
ZJNLATARHJITEM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC=C(C=C2C=C1Br)N3C=NN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


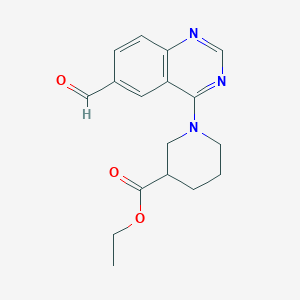
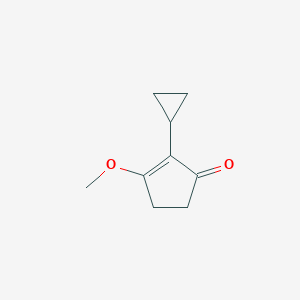
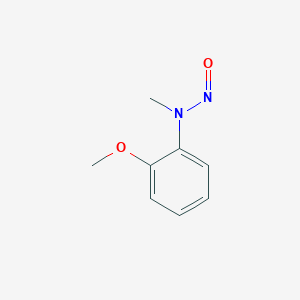
![N-[1-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]acetamide](/img/structure/B13888460.png)
![N-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]propan-2-amine](/img/structure/B13888466.png)

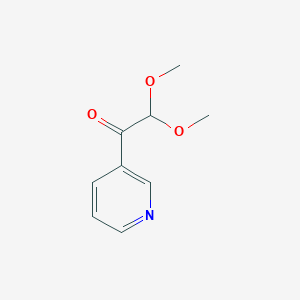
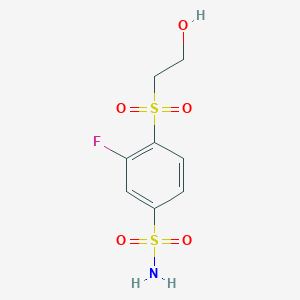
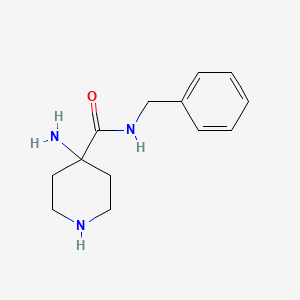
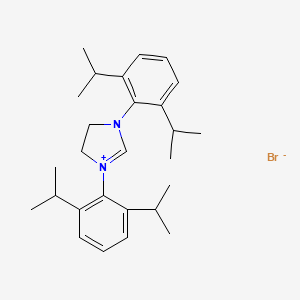
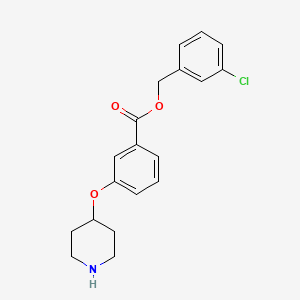
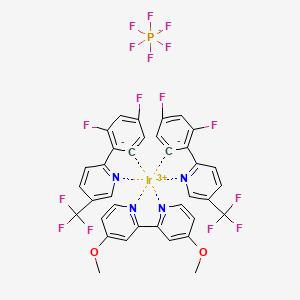
![N'-[(4-nitrophenyl)methyl]propane-1,3-diamine](/img/structure/B13888519.png)
